2,3-Dihydroamentoflavone

描述

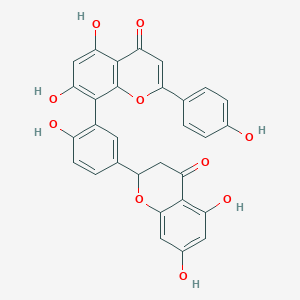

2,3-Dihydroamentoflavone is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, is characterized by its multiple hydroxyl groups and chromen-4-one structure, which contribute to its unique chemical and biological properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroamentoflavone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of hydroxyl groups: Hydroxylation reactions using reagents such as hydrogen peroxide or hydroxyl radicals can be employed.

Coupling reactions: The coupling of different aromatic rings can be facilitated by using catalysts such as palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The use of high-purity reagents and optimized reaction conditions ensures the efficient and cost-effective production of the compound.

化学反应分析

Types of Reactions

2,3-Dihydroamentoflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

科学研究应用

Pharmacological Properties

2,3-Dihydroamentoflavone exhibits a range of pharmacological effects that make it a candidate for therapeutic use in various diseases. The following table summarizes its key bioactivities:

Case Studies

Several studies have investigated the therapeutic potential of this compound:

3.1. Neuroprotective Effects

A study demonstrated that this compound protects PC12 cells from anoxic injury by enhancing cell viability and reducing apoptosis markers. This suggests its potential use in neurodegenerative diseases such as Alzheimer's .

3.2. Anticancer Activity

In vitro studies have shown that this compound significantly inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound was found to induce apoptosis via the mitochondrial pathway .

3.3. Metabolic Disorders

Research indicated that this biflavonoid improves insulin sensitivity and reduces blood glucose levels in diabetic models by modulating key metabolic enzymes like pancreatic lipase and fatty acid synthase .

作用机制

The mechanism of action of 2,3-Dihydroamentoflavone involves its interaction with various molecular targets and pathways:

Antioxidant activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

Anticancer properties: The compound can induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

相似化合物的比较

2,3-Dihydroamentoflavone can be compared with other flavonoids, such as quercetin, kaempferol, and luteolin. These compounds share similar structural features, such as hydroxyl groups and chromen-4-one cores, but differ in the number and position of these groups. The unique arrangement of hydroxyl groups in this compound contributes to its distinct chemical and biological properties.

List of Similar Compounds

- Quercetin

- Kaempferol

- Luteolin

- Apigenin

生物活性

2,3-Dihydroamentoflavone is a biflavonoid compound primarily isolated from various plant sources, including Selaginella delicatula and Cycas revoluta. This compound has garnered attention for its diverse biological activities, particularly its antiviral, anti-inflammatory, and neuroprotective properties. Below is a detailed exploration of its biological activity based on recent research findings.

Antiviral Activity

This compound has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. In a study utilizing virtual screening methods, it was found to exhibit significant binding affinity to the Mpro active site, suggesting its potential as a therapeutic candidate against SARS-CoV-2 infection. The compound demonstrated an IC50 value of approximately 8.3 µM against the Mpro of SARS-CoV, indicating its effectiveness in inhibiting viral replication .

Table 1: Antiviral Activity of this compound

| Virus | Target Enzyme | IC50 (µM) |

|---|---|---|

| SARS-CoV-2 | Mpro | 8.3 |

| Influenza A & B | Various | Moderate |

| Herpes Simplex Virus | HSV-1/HSV-2 | 17.9/48.0 |

Neuroprotective Effects

Research has also highlighted the neuroprotective properties of this compound. It has been shown to inhibit beta-secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. The compound exhibited an IC50 value of 0.75 µM for BACE1 inhibition, indicating strong potential for therapeutic applications in neurodegenerative diseases .

Table 2: Neuroprotective Activity

| Target Enzyme | IC50 (µM) |

|---|---|

| BACE1 | 0.75 |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. It demonstrated significant cytotoxicity with median effective dose (ED50) values of 3.50 µg/mL against P-388 cells and 5.25 µg/mL against HT-29 cells . This suggests that the compound may have potential as an anticancer agent.

Table 3: Cytotoxicity Data

| Cell Line | ED50 (µg/mL) |

|---|---|

| P-388 | 3.50 |

| HT-29 | 5.25 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Viral Proteases : By binding to the active site of viral proteases like Mpro, it prevents viral replication.

- Neuroprotective Pathways : Inhibition of BACE1 reduces the production of beta-amyloid plaques associated with Alzheimer's disease.

- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and mechanisms of action of this compound:

- Antiviral Screening : A high-throughput screening identified this compound as a promising candidate against SARS-CoV-2 Mpro, validating earlier findings regarding its antiviral properties .

- Neurodegenerative Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of beta-amyloid and improved cognitive function .

- Cancer Research : In vitro studies demonstrated that treatment with this biflavonoid significantly inhibited cell proliferation in various cancer lines, supporting its role as an anticancer agent .

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing 2,3-Dihydroamentoflavone?

- Methodology : Use high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY/HMBC) is critical for resolving stereochemistry and substituent positions. Pair this with HPLC-PDA (photodiode array) to assess purity and UV absorption profiles, which are characteristic of biflavonoids. For structural validation, compare data with existing literature on related dihydroflavonoids, such as 3′,4′-dihydroxyflavone or chrysin derivatives .

Q. How can researchers synthesize this compound in a laboratory setting?

- Methodology : Utilize molecular intramolecular strategies, such as Pd-catalyzed Heck/Tsuji-Trost reactions or Rh(III)-mediated C-H activation, to construct the dihydrobenzofuran core. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity, as seen in synthetic routes for analogous 2,3-dihydrobenzofurans. Purification via silica gel chromatography followed by recrystallization ensures high yields (>70%) and purity (>95%) .

Q. What are the primary challenges in isolating this compound from natural sources?

- Methodology : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol) to separate biflavonoids from co-occurring phenolic compounds. Monitor fractions using TLC and LC-MS. Challenges include low natural abundance and structural similarity to other flavanones, such as 5,7-dihydroxyflavone. Validate isolates via comparative NMR and HR-MS against synthetic standards .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s bioactivity?

- Methodology : Synthesize derivatives with modifications at hydroxyl, methoxy, or dihydrobenzofuran positions. Test in vitro models (e.g., enzyme inhibition assays for COX-2 or CYP450 isoforms) and cell-based assays (e.g., apoptosis in cancer lines). Use multivariate statistical analysis to correlate substituent patterns with activity. For example, dihydroxylation at C3/C4 may enhance antioxidant capacity, as observed in related flavanones .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound?

- Methodology : Replicate studies under standardized conditions (e.g., cell line provenance, serum-free media). Perform dose-response curves (0.1–100 μM) to identify non-linear effects. Use knockout models or siRNA to confirm target specificity. For instance, discrepancies in anti-inflammatory activity may arise from variations in NF-κB pathway activation across cell types .

Q. How can the metabolic stability of this compound be evaluated for pharmacological applications?

- Methodology : Conduct microsomal incubation assays (human/rat liver microsomes) with LC-MS/MS to track metabolite formation. Assess cytochrome P450 interactions via inhibition assays. Compare pharmacokinetic profiles (Cmax, t1/2) in rodent models using intravenous vs. oral administration. Note that glycosylation at C7 may reduce first-pass metabolism, as seen in structurally similar flavonoids .

Q. What strategies improve the bioavailability of this compound in in vivo studies?

- Methodology : Formulate as nanoparticles (e.g., PLGA or liposomal encapsulation) to enhance solubility and tissue penetration. Use co-administration with piperine (a bioenhancer) to inhibit glucuronidation. Validate via pharmacokinetic studies measuring plasma concentration-time curves and tissue distribution .

Q. Data Analysis & Interpretation

Q. How should researchers address gaps in mechanistic data for this compound’s anticancer effects?

- Methodology : Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify dysregulated pathways (e.g., PI3K/AKT or MAPK). Validate findings with CRISPR-Cas9 gene editing or pharmacological inhibitors. Cross-reference with databases like KEGG or Reactome to map interactions, ensuring alignment with known flavonoid mechanisms .

Q. What statistical models are appropriate for analyzing dose-dependent cytotoxicity data?

- Methodology : Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Address variability via bootstrap resampling or Bayesian hierarchical modeling. Open-source tools like GraphPad Prism or R/pymc3 are recommended .

Comparative & Evolutionary Questions

Q. How does this compound’s bioactivity compare to other dihydroflavonoids, such as 2,3-dihydroquercetin?

- Methodology : Perform parallel assays under identical conditions (e.g., DPPH radical scavenging for antioxidants or MTT for cytotoxicity). Use molecular docking to compare binding affinities to targets like estrogen receptors or DNA topoisomerases. Structural differences (e.g., lack of a C2-C3 double bond) may reduce redox activity but improve metabolic stability .

属性

IUPAC Name |

8-[5-(5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H20O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-10,12,25,31-36H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBCTBWKMWXQQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346239 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34340-51-7 | |

| Record name | 2,3-Dihydroamentoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。